An In-Depth Technical Guide to 4-Bromo-2-iodoaniline: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 4-Bromo-2-iodoaniline: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Structure
4-Bromo-2-iodoaniline is a gray to purple crystalline powder at room temperature.[1][2] Its chemical structure and key properties are summarized below.
Physicochemical Properties
A compilation of the known and predicted physicochemical properties of 4-bromo-2-iodoaniline is presented in Table 1. It is important to note that some of the data, such as boiling point and density, are predicted values due to the limited availability of experimentally determined data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrIN | [3] |
| Molecular Weight | 297.92 g/mol | [3] |
| Melting Point | 69-72 °C | |
| Boiling Point (Predicted) | 297.9 ± 30.0 °C | [3] |
| Density (Predicted) | 2.292 ± 0.06 g/cm³ | [3] |
| Appearance | Gray to purple powder/crystals | [1][2] |
| pKa (Predicted) | 1.83 ± 0.10 | [3] |
Table 1: Physicochemical Properties of 4-Bromo-2-iodoaniline
Solubility
Qualitative solubility analysis indicates that 4-bromo-2-iodoaniline is soluble in methanol and other common organic solvents but is expected to be insoluble in water due to its largely non-polar structure.[3][4]
| Solvent | Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Common Organic Solvents | Soluble |
Table 2: Qualitative Solubility of 4-Bromo-2-iodoaniline
Structural Information
The structure of 4-bromo-2-iodoaniline is characterized by a benzene ring substituted with an amino group, a bromine atom, and an iodine atom. The strategic placement of these functional groups allows for selective chemical transformations, making it a versatile synthetic intermediate.[2]
| Feature | Description |
| IUPAC Name | 4-bromo-2-iodoaniline |
| SMILES | Nc1ccc(Br)cc1I |
| InChI | 1S/C6H5BrIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 |
Table 3: Structural Identifiers for 4-Bromo-2-iodoaniline
Spectroscopic Data (Predicted)
Due to the limited availability of experimentally verified spectra in the public domain, this section provides predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles.[5]
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 4-bromo-2-iodoaniline in CDCl₃ would likely exhibit signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the halogen and amino substituents.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.73 | d (J = 2.4 Hz) | 1H | Ar-H |
| ~ 7.22 | dd (J = 8.4, 2.4 Hz) | 1H | Ar-H |
| ~ 6.60-6.70 | m | 1H | Ar-H |
| ~ 4.10 | br s | 2H | -NH₂ |
Table 4: Predicted ¹H NMR Spectral Data for 4-Bromo-2-iodoaniline[6]
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached functional groups.
| Chemical Shift (δ) ppm | Assignment |
| ~ 146 | C-NH₂ |
| ~ 139 | C-H |
| ~ 132 | C-H |
| ~ 116 | C-H |
| ~ 110 | C-Br |
| ~ 85 | C-I |
Table 5: Predicted ¹³C NMR Spectral Data for 4-Bromo-2-iodoaniline
IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, as well as C-N, C-Br, and C-I stretching vibrations, and aromatic C-H and C=C bending and stretching vibrations. A specification sheet for a commercial sample of 4-bromo-2-iodoaniline indicates that its infrared spectrum conforms to its structure.[7]
Mass Spectrometry
The mass spectrum of 4-bromo-2-iodoaniline would exhibit a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a characteristic feature of the molecular ion and bromine-containing fragments.
Experimental Protocols
Several methods for the synthesis of 4-bromo-2-iodoaniline from 4-bromoaniline have been reported. Below are detailed protocols for two common synthetic routes.
Synthesis via Iodination with Sodium Iodide and Sodium Perborate
This method involves the direct ortho-iodination of 4-bromoaniline using sodium iodide as the iodine source and sodium perborate as the oxidizing agent in glacial acetic acid.[8]
Workflow Diagram:
Caption: Synthetic workflow for 4-Bromo-2-iodoaniline.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-bromoaniline (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the suspension, add sodium iodide (1.1 equivalents) and sodium perborate tetrahydrate (1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water. Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-bromo-2-iodoaniline.[8]
Synthesis via Co-milling with DBDABCO-DCI
This solvent-free method utilizes 1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride-diiodine complex (DBDABCO-DCI) as the iodinating agent.[1]
Methodology:
-
Reaction Setup: Co-mill DBDABCO-DCI (0.5 mmol) with 4-bromoaniline (1 mmol) in a porcelain mortar at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, add ethyl acetate to the mixture and filter. Wash the organic layer with 5% aqueous sodium thiosulfate and then dry with anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The purified product can be characterized by melting point determination and ¹H NMR spectroscopy.[1]
Role in Drug Development and Signaling Pathways
While there is limited information on the direct biological activity of 4-bromo-2-iodoaniline, its primary significance in drug development lies in its role as a versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors.[2][9]
The distinct reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the construction of complex molecular scaffolds with diverse functionalities.
Logical Relationship Diagram:
Caption: Role as a precursor in drug development.
Aniline-based scaffolds are frequently designed to target the ATP-binding site of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. By serving as a core scaffold, derivatives of 4-bromo-2-iodoaniline can be tailored to inhibit specific kinases, thereby blocking downstream signaling and exerting therapeutic effects.
Safety and Handling
4-Bromo-2-iodoaniline is classified as a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3]
Recommended Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[3]
Conclusion
4-Bromo-2-iodoaniline is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its chemical properties, structure, and synthetic methodologies based on currently available information. While a complete set of experimentally determined data remains to be fully elucidated in the public domain, the compiled information serves as a robust resource for researchers and professionals. Its strategic importance as a precursor for kinase inhibitors underscores its potential in the ongoing development of targeted therapies. Further research into the direct biological activities of this compound could reveal new and unforeseen applications.
References
- 1. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-BROMO-2-IODOANILINE | 66416-72-6 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 4-bromo-2-iodoaniline, 97 %, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
